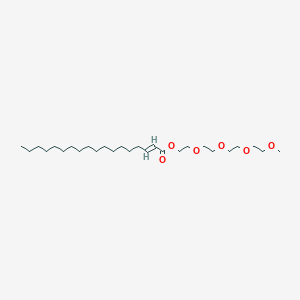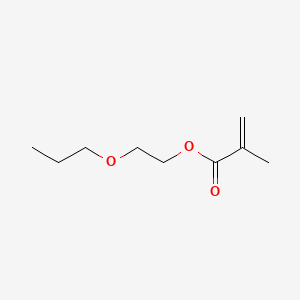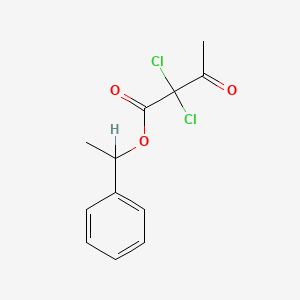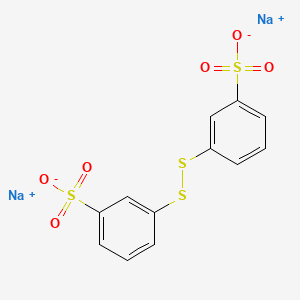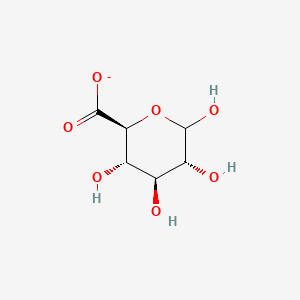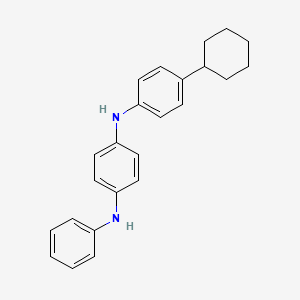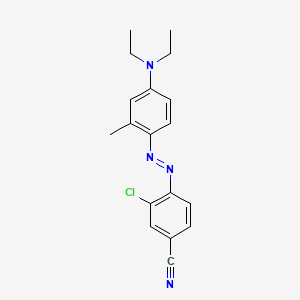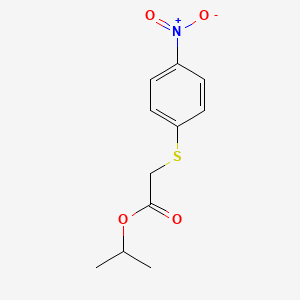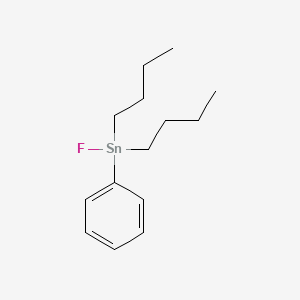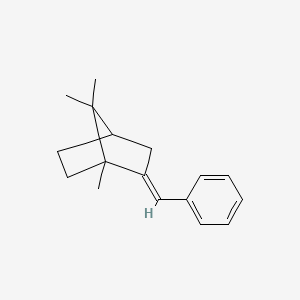
1,7,7-Trimethyl-2-(phenylmethylene)bicyclo(2.2.1)heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7,7-Trimethyl-2-(phenylmethylene)bicyclo(22It is a derivative of camphor and is characterized by its bicyclic structure, which includes a phenylmethylene group attached to the camphor skeleton .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7,7-Trimethyl-2-(phenylmethylene)bicyclo(2.2.1)heptane can be synthesized through various methods. One common approach involves the condensation of camphor with benzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
1,7,7-Trimethyl-2-(phenylmethylene)bicyclo(2.2.1)heptane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenylmethylene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1,7,7-Trimethyl-2-(phenylmethylene)bicyclo(2.2.1)heptane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,7,7-Trimethyl-2-(phenylmethylene)bicyclo(2.2.1)heptane involves its interaction with specific molecular targets and pathways. For instance, it acts as an endocrine disruptor by binding to hormone receptors and altering their normal function. This can lead to various physiological effects, including changes in gene expression and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Camphor: A naturally occurring compound with a similar bicyclic structure but lacking the phenylmethylene group.
Benzylideneacetone: Contains a phenylmethylene group but has a different core structure.
3-Benzylidenecamphor: A closely related compound with similar chemical properties.
Uniqueness
1,7,7-Trimethyl-2-(phenylmethylene)bicyclo(2.2.1)heptane is unique due to its specific combination of a camphor skeleton and a phenylmethylene group. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
CAS No. |
84946-08-7 |
|---|---|
Molecular Formula |
C17H22 |
Molecular Weight |
226.36 g/mol |
IUPAC Name |
(2E)-2-benzylidene-1,7,7-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C17H22/c1-16(2)14-9-10-17(16,3)15(12-14)11-13-7-5-4-6-8-13/h4-8,11,14H,9-10,12H2,1-3H3/b15-11+ |
InChI Key |
RYXWZYBOJQPCIP-RVDMUPIBSA-N |
Isomeric SMILES |
CC1(C2CCC1(/C(=C/C3=CC=CC=C3)/C2)C)C |
Canonical SMILES |
CC1(C2CCC1(C(=CC3=CC=CC=C3)C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


